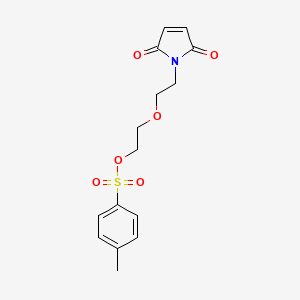

Mal-PEG2-Tos

Description

Significance of Multifunctional Poly(ethylene glycol) (PEG) Linkers in Advanced Bioconjugation and Materials Science Research

Multifunctional PEG linkers play a crucial role in advanced bioconjugation and materials science research by providing a flexible and hydrophilic bridge between different molecules or surfaces. Their significance lies in their ability to impart desirable properties to conjugates, such as improved solubility, enhanced stability, reduced immunogenicity, and increased bioavailability biosynth.comaxispharm.com. In bioconjugation, PEG linkers are widely used to modify proteins, peptides, oligonucleotides, and small molecules, influencing their pharmacokinetics, biodistribution, and efficacy nih.govbohrium.comjenkemusa.com. For instance, PEGylation can extend the circulation time of protein therapeutics and reduce immune responses chempep.combiosynth.com.

In materials science, multifunctional PEG linkers are employed to create novel biomaterials with tailored properties. They can be used in the development of hydrogels, polymer networks, tissue engineering scaffolds, and drug delivery systems biosynth.comaxispharm.com. The ability to introduce multiple functional groups onto a single PEG chain allows for the creation of complex molecular assemblies and precise control over material characteristics chempep.combohrium.com.

Overview of Mal-PEG2-Tos within the Landscape of Heterobifunctional Reagents for Targeted Conjugation Strategies

Within the diverse array of PEG linkers, heterobifunctional reagents are particularly valuable for targeted conjugation strategies, as they possess two different reactive functional groups, allowing for sequential and selective coupling with distinct molecules axispharm.com. This compound is a specific example of such a heterobifunctional PEG linker. It features a maleimide (B117702) group at one terminus and a tosylate group at the other, connected by a short PEG chain (PEG2, indicating two ethylene (B1197577) oxide units) axispharm.comaxispharm.com.

The maleimide group is highly reactive towards thiol groups, commonly found in cysteine residues of proteins and peptides, forming stable thioether bonds through a Michael addition reaction axispharm.combiochempeg.comacs.org. The tosylate group (p-toluenesulfonate) is a good leaving group and is reactive towards nucleophiles, such as amines or thiols, enabling the formation of stable covalent bonds axispharm.combioglyco.com. This orthogonal reactivity allows this compound to selectively conjugate two different molecules, one containing a thiol group and the other a nucleophilic group, in a controlled manner.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S/c1-12-2-4-13(5-3-12)23(19,20)22-11-10-21-9-8-16-14(17)6-7-15(16)18/h2-7H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOLXAOYNUGFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry for Mal Peg2 Tos and Analogues

Established Synthetic Routes for Maleimide (B117702) Functional Group Incorporation

Maleimide functional groups are frequently incorporated into molecules due to their high reactivity and selectivity towards thiols via Michael addition, forming stable thioether bonds. This reaction is widely used in bioconjugation, particularly for site-specific modification of proteins at cysteine residues. cd-bioparticles.comcreativepegworks.com Maleimides can also undergo Diels-Alder reactions. cd-bioparticles.commdpi.com

Several synthetic routes exist for introducing the maleimide moiety. A common approach involves treating maleic anhydride (B1165640) with an amine, followed by dehydration to form the cyclic imide. wikipedia.org For incorporating maleimides onto polymers or biomolecules, bifunctional compounds containing a maleimide and another reactive group (such as a carboxyl or activated ester) are often used to form amide bonds with available amino groups on the target molecule. mdpi.com Alternatively, maleimide groups can be introduced at polymer chain ends using radical reactions with furan-protected azo-initiators, followed by heating to deprotect the maleimide. nih.govacs.org Protected maleimides are sometimes used to broaden the scope of modifications, particularly for molecules lacking or having poorly reactive amines. mdpi.com

Strategies for Tosylate Group Derivatization onto Poly(ethylene glycol) Scaffolds

The tosylate group (p-toluenesulfonate) is an excellent leaving group, making it highly useful for nucleophilic substitution reactions with various nucleophiles, including amines, hydroxyls, and thiols. bohrium.comchemscene.com This reactivity allows the tosylate end of PEG to be readily converted into other functional groups. mdpi.com

Strategies for tosylate derivatization onto PEG scaffolds often involve the reaction of PEG hydroxyl end groups with p-toluenesulfonyl chloride (TsCl) in the presence of a base. justia.comgoogle.comnih.gov For symmetric PEG diols, achieving selective monotosylation to obtain a heterobifunctional product like α-tosyl-ω-hydroxyl PEG can be challenging due to the potential for ditosylation. mdpi.comacs.org Methods to favor monotosylation include using a stoichiometric ratio of reagents and carefully controlled reaction conditions. acs.org The use of heterogeneous catalysts like silver oxide and potassium iodide has been reported to improve the yield of monofunctional PEG tosylate. mdpi.comacs.org Another approach involves protecting one hydroxyl group before tosylation of the other. rsc.orgnih.gov Mechanochemical procedures have also been developed for the solvent-free derivatization of PEG with tosyl groups in good to quantitative yields. beilstein-journals.orgresearchgate.net

Optimization of Reaction Conditions for High-Yield Mal-PEG2-Tos Synthesis

Achieving high yields in the synthesis of heterobifunctional PEG derivatives like this compound requires careful optimization of reaction conditions for both the maleimide incorporation and tosylate derivatization steps, as well as potentially the coupling of the functionalized components to the PEG2 core.

For tosylation of PEG, reaction conditions typically involve using p-toluenesulfonyl chloride and a base such as triethylamine (B128534) (TEA) in an organic solvent like dichloromethane (B109758) or acetone (B3395972). justia.comgoogle.comnih.govatlantis-press.com Reaction times and temperatures are critical parameters that need optimization to maximize the yield of the desired monotosylated product while minimizing unwanted side reactions like ditosylation or degradation of the PEG chain. For example, one reported synthesis of mPEG-tosylate involved reacting mPEG-OH with p-toluenesulfonyl chloride and TEA in acetone at room temperature for 4 hours, achieving a yield of 89.2%. atlantis-press.com Another method for synthesizing α-tosyl-ω-hydroxyl PEG from PEG 1450 g/mol used Ag2O and KI with TsCl in dry toluene (B28343) at room temperature for 12 hours, reporting an almost quantitative degree of functionalization (≈99%) based on 1H-NMR. mdpi.com

The incorporation of the maleimide group often involves reactions that are sensitive to conditions such as pH, temperature, and the presence of water, especially when dealing with the maleimide's reactivity towards various functional groups. For instance, the reaction between maleimide and thiols is typically carried out at pH 6.5-7.5. broadpharm.comnanocs.net If the maleimide is introduced via a route involving maleic anhydride and an amine, the subsequent dehydration step requires specific conditions to effect cyclization without degrading the molecule.

Specific details on the optimized reaction conditions for the direct synthesis of this compound (where PEG chain length is specifically two ethylene (B1197577) glycol units) are less commonly detailed in broad overviews, as synthesis often focuses on longer PEG chains or general methods applicable to various PEG lengths. However, the principles from the synthesis of other maleimide-PEG and tosyl-PEG derivatives would apply. This would involve optimizing reagent stoichiometry, reaction time, temperature, solvent system, and purification methods (such as extraction or precipitation) to maximize the yield and purity of the final this compound product. justia.comgoogle.comatlantis-press.com

Chemical Transformations and Derivatization Strategies of this compound for Specialized Research Applications

This compound, with its orthogonal maleimide and tosylate functionalities, serves as a versatile intermediate for creating more complex molecules with tailored properties.

Modulation of Poly(ethylene glycol) Chain Lengths and Architectures for Tunable Properties

While this compound specifically contains a PEG chain of two repeating units, the general principles of modulating PEG chain length and architecture are highly relevant to designing and utilizing Mal-PEG-Tos derivatives with varying PEG lengths. The length and architecture of the PEG chain significantly influence the physicochemical and biological properties of PEGylated molecules, including solubility, hydrodynamic size, protein binding, cellular uptake, and circulation time in vivo. nih.govacs.orgacs.orgnih.govnih.govacs.orgdovepress.com

PEG chain length can be controlled during synthesis. Monodisperse PEGs of defined lengths, including PEG2, can be synthesized stepwise from smaller ethylene glycol units using methods like solid-phase synthesis or iterative coupling reactions. rsc.orgnih.gov For longer, polydisperse PEGs, the molecular weight is controlled during the polymerization process.

Different PEG architectures, such as linear, branched, or star-shaped, also impact properties. nih.govacs.orgacs.orgnih.gov For instance, comb-shaped PEG has been reported to improve pharmacokinetic properties and reduce antigenicity compared to linear PEG. acs.org The architecture influences PEG surface density and conformation (e.g., mushroom vs. brush regimes) when conjugated to surfaces or nanoparticles, which in turn affects interactions with biological environments, such as resistance to protein adsorption and cellular uptake. nih.govacs.orgnih.govnih.govacs.orgdovepress.comresearchgate.net

For Mal-PEG-Tos derivatives, varying the PEG chain length beyond PEG2 would allow for tuning properties such as solubility in different solvents, the distance between the maleimide and tosylate reactive groups, and the stealth effect of the PEG chain in biological systems. Longer PEG chains generally lead to increased hydrodynamic volume and reduced non-specific interactions. nih.govacs.org

Introduction of Orthogonal Reactive Moieties for Multi-Step Conjugation

The presence of two distinct reactive groups in this compound, the maleimide and the tosylate, allows for sequential or simultaneous reactions with different molecules, enabling multi-step conjugation and the creation of complex architectures. This is a key aspect of orthogonal bioconjugation. d-nb.infonih.govpapyrusbio.comnih.govtandfonline.com

The maleimide group readily reacts with thiols under mild conditions, providing a selective handle for conjugating molecules containing free sulfhydryl groups, such as cysteine-modified peptides or proteins. cd-bioparticles.comcreativepegworks.combroadpharm.com The tosylate group, being a good leaving group, can be displaced by various nucleophiles to introduce a different functional group at the other end of the PEG chain. chemscene.commdpi.comresearchgate.net For example, the tosylate can be converted into an azide (B81097), amine, or thiol, among others. mdpi.comresearchgate.net

This orthogonality allows for the independent functionalization of each end of the this compound molecule. A molecule with a thiol could be selectively attached to the maleimide end, while a molecule with a nucleophilic group could be attached to the tosylate end (or a group derived from it). This is particularly useful for creating heterobifunctional conjugates, where two different entities are linked via the PEG spacer.

For instance, the tosylate group can be converted to an amine by reaction with ammonia (B1221849) or a protected amine salt, followed by deprotection. justia.comgoogle.comresearchgate.netgoogle.com The resulting amine can then be reacted with activated esters, carboxylic acids (via coupling agents), or other amine-reactive functionalities. Alternatively, the tosylate can be converted to an azide, which can then participate in click chemistry reactions (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition) with alkyne-functionalized molecules. acs.org Conversion to a thiol is also possible, which could then be used for further reactions, including disulfide formation or reaction with another maleimide. mdpi.comresearchgate.net

The ability to introduce orthogonal reactive moieties allows for the controlled assembly of multi-component systems, such as antibody-drug conjugates (ADCs) with multiple payloads or the functionalization of surfaces with different molecules. nih.govnih.govtandfonline.com

Data Tables

Based on the search results, specific quantitative data for the synthesis and properties of this compound are limited. However, data on the synthesis of related PEG tosylates and maleimide-functionalized PEGs can illustrate typical yields and reaction conditions.

Table 1: Examples of PEG Tosylation Reactions

| PEG Starting Material | Tosylating Agent | Base | Solvent | Temperature | Time | Product | Yield / Functionalization | Reference |

| mPEG5000-OH | TsCl | TEA | Acetone | RT | 4 h | mPEG5000-tosylate | 89.2% | atlantis-press.com |

| PEG 1450 g/mol | TsCl | Ag2O, KI | Dry Toluene | RT | 12 h | α-tosyl-ω-hydroxyl PEG | ≈99% (functionalization) | mdpi.com |

| PEG-(OH)2 10,000 MW | TsCl | TEA, BnEt3NCl | DCM, Aq. NaOH | RT | Overnight | PEG-(tosylate)2 10K | Not specified | justia.comgoogle.com |

| 4-arm PEG-tosylate 10K | TsCl | TEA | DCM, Aq. NaOH | RT | Overnight | 4-arm PEG-tosylate 10K | Not specified | google.com |

Table 2: Examples of Maleimide Introduction

| Precursor | Maleimide Source / Method | Conditions | Product | Yield | Reference |

| Polymer with chain ends | Furan-protected azo-initiator + Heat | Heating | Maleimide-functionalized polymer | Not specified | nih.govacs.org |

| Molecule with amine groups | Bifunctional maleimide compound | Coupling reaction | Maleimide conjugate | Not specified | mdpi.com |

| mPEG-maleamic acid | Ac2O, Sodium acetate | 80 °C, 1.5 h | mPEG-MAL | 54% | atlantis-press.com |

| Hydroxylated N-substituted protected maleimide | Tosyl chloride or Nosyl chloride + Nucleophilic substitution | Not specified | Tosylate or Nosylate protected maleimide | 17.5% (Tos), 8.1% (Nos) | rsc.org |

Table 3: Influence of PEG Chain Length on Nanoparticle Properties

| PEG Chain Length (kDa) | Effect on Nanoparticle Property | Observation | Reference |

| 2 to 20 | Prevention of aggregation and adsorption to blood components | Increased circulation time in vivo (4.6, 7.5, and 17.7 min for 5, 10, and 20 kDa PEG respectively) | nih.gov |

| 2 to 20 | Particle size of PEG-PLA nanoparticles | Shortening PEG from 20 to 2 kDa reduced size from ≈570 nm to ≈180 nm. | researchgate.net |

| Various | Protein adsorption and cellular uptake of PEGylated nanoparticles | Increased PEG chain length increased particle size and polydispersity index and reduced intracellular degradation. | researchgate.net |

| Various | Inflammatory response in vascular endothelial cells | Differences in PEG chain length did not show significant effect on cytokine and chemokine gene expression. | nih.gov |

Table 4: Orthogonal Reactive Moieties and Their Reactions

| Reactive Moiety (in this compound) | Orthogonal Moiety | Reaction Type | Product Linkage | Application Context | Reference |

| Maleimide | Thiol (-SH) | Michael Addition | Thioether | Bioconjugation (e.g., to cysteine residues) | cd-bioparticles.comcreativepegworks.combroadpharm.com |

| Tosylate (-OTs) | Amine (-NH2) | Nucleophilic Substitution | Amine | Conversion to amine-terminated PEG | justia.comgoogle.comresearchgate.netgoogle.com |

| Tosylate (-OTs) | Azide (-N3) | Nucleophilic Substitution | Azide | Precursor for Click Chemistry | acs.orgresearchgate.net |

| Tosylate (-OTs) | Thiol (-SH) | Nucleophilic Substitution (indirect) | Thioether | Conversion to thiol-terminated PEG | mdpi.comresearchgate.net |

Mechanistic and Kinetic Investigations of Mal Peg2 Tos Reactivity

Detailed Reaction Mechanisms of Maleimide-Thiol Conjugation Pathways

The reaction between a maleimide (B117702) group and a thiol is a widely utilized "click" chemistry reaction known for its specificity and efficiency under mild conditions, including physiological environments. researchgate.netaxispharm.com This reaction proceeds via a Michael addition mechanism. axispharm.compapyrusbio.com

Nucleophilic Addition Mechanisms and Stereochemical Considerations

The maleimide-thiol reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the electron-deficient double bond carbons of the maleimide ring. papyrusbio.com The thiol group's acidity (pKa) plays a significant role, as the concentration of the reactive thiolate species is dependent on the pH of the reaction medium. nih.gov The addition follows a conjugate addition pathway, forming a stable thiosuccinimide complex. papyrusbio.com

The initial Michael addition to the maleimide creates a new chiral center at the carbon where the thiol adds, potentially leading to stereoisomers if the maleimide is asymmetrically substituted or if the molecule being conjugated introduces chirality at or near the reaction site. The thiosuccinimide product formed is susceptible to further reactions, including a retro-Michael reaction, which reverses the conjugation, and hydrolysis of the succinimide (B58015) ring. axispharm.comudel.eduspringernature.com Hydrolysis opens the ring to form a more stable succinamic acid thioether, which prevents the retro-Michael reaction and enhances conjugate stability. papyrusbio.comspringernature.com

Influence of pH, Solvent Systems, and Catalysis on Maleimide Reactivity

The kinetics of the thiol-maleimide reaction are significantly influenced by the reaction conditions, particularly pH, solvent, and the presence of catalysts. researchgate.netnih.govrsc.org

pH: The reaction rate is highly dependent on the pH due to its effect on the ionization state of the thiol. The thiolate anion is the reactive species, and its concentration increases with increasing pH, following the Henderson-Hasselbalch relationship. nih.gov The reaction rate is generally accelerated with increasing pH up to approximately pH 7.5. researchgate.net Beyond this pH, the reactivity of amine groups, which are also present in many biological systems, can become competitive, reducing the selectivity for thiols. researchgate.net Maintaining the pH between 6.5 and 7.5 is often recommended to ensure high selectivity for cysteine thiols over amines. axispharm.com Lowering the pH can significantly slow the reaction kinetics. nih.govudel.edu

Solvent Systems: The choice of solvent also impacts the reaction speed. The reaction is efficient in polar solvents like water or dimethyl sulfoxide (B87167) (DMSO). axispharm.com Organic solvents and acidic buffers can slow down the reaction. nih.gov

Catalysis: The mechanism and kinetics of the thiol-maleimide reaction can be influenced by initiators or catalysts, potentially leading to base-, nucleophile-, or ion pair-initiated pathways depending on the specific conditions. researchgate.netrsc.org

Factors Influencing Thiol-Maleimide Reaction Kinetics

| Factor | Influence on Reaction Rate | Notes | Source(s) |

| pH | Increases with increasing pH up to ~7.5; decreases at lower pH | Affects thiol ionization (thiolate concentration); higher pH can increase amine competition. | researchgate.netaxispharm.comnih.gov |

| Thiol pKa | Higher pKa can decrease the rate of exchange reactions. | Influences the thiol/thiolate equilibrium. | nih.govudel.edu |

| Solvent | Faster in polar solvents (water, DMSO); slower in organic/acidic buffers | Affects solubility and stabilization of transition state/reactants. | axispharm.comnih.gov |

| Catalysis | Can accelerate reaction and influence mechanism. | Depends on the type of initiator/catalyst. | researchgate.netrsc.org |

| Steric Hindrance | Increased hindrance around the maleimide or thiol can slow the reaction. | Affects accessibility of the double bond to the nucleophile. | Not explicitly stated for Mal-PEG2-Tos, but a general principle of nucleophilic additions. |

| Substituents on Maleimide N | Electron-withdrawing groups can favor ring-opening over retro-Michael reaction. | Influences the stability of the thiosuccinimide adduct. | udel.edu |

Detailed research findings highlight the interplay of these factors. For instance, studies have shown that lowering buffer concentration and pH can slow gelation kinetics in PEG hydrogel networks formed by thiol-maleimide reactions. nih.gov The nature of the thiol also plays a role, with higher thiol pKa values potentially decreasing the rate of exchange reactions. udel.edu

Elucidation of Tosylate Displacement Reactions with Diverse Nucleophiles

The tosylate group (-OTs) is an excellent leaving group in nucleophilic substitution reactions, comparable to or even better than halides. ucalgary.cacsbsju.edulibretexts.org This makes the tosylate terminus of this compound reactive towards a variety of nucleophiles, typically through an SN2 mechanism, especially when the carbon attached to the tosylate is primary or secondary, as is the case with a PEG linker. ucalgary.calibretexts.org

Reactivity with Primary and Secondary Amine Nucleophiles

Primary (RNH₂) and secondary (R₂NH) amines are nucleophilic due to the lone pair of electrons on the nitrogen atom. They can react with alkyl tosylates via an SN2 mechanism, where the amine nitrogen attacks the carbon bearing the tosylate group, leading to the displacement of the tosylate anion and formation of a new carbon-nitrogen bond (an alkylated amine). wikipedia.orgucsd.edu

The reactivity of amines in SN2 reactions is influenced by their basicity and steric hindrance. More basic amines are generally better nucleophiles, but increased steric bulk around the nitrogen or at the electrophilic carbon can impede the reaction. Primary amines are typically less sterically hindered than secondary amines and may react faster with the tosylate group on the PEG linker.

Reactivity with Thiol-Containing Biomolecules

Thiol-containing biomolecules, such as proteins with accessible cysteine residues or small molecules like glutathione, can react with the tosylate group. The thiolate anion (RS⁻) is a strong nucleophile and readily participates in SN2 reactions with alkyl tosylates, displacing the tosylate leaving group to form a stable thioether linkage. libretexts.orgmasterorganicchemistry.comvanderbilt.edu

This reaction pathway provides an alternative or complementary strategy to the maleimide-thiol reaction for conjugating this compound to thiol-containing molecules, depending on the desired selectivity and reaction conditions. Thiolates are generally more nucleophilic than comparable alkoxides. masterorganicchemistry.com

Kinetic Studies of Concurrent and Sequential Reactions Involving this compound

The presence of two distinct reactive groups on this compound introduces the possibility of concurrent or sequential reactions when exposed to environments containing multiple potential reaction partners. The maleimide group readily undergoes a Michael addition reaction with thiols, forming a stable thioether linkage. This reaction is known to be highly efficient and selective for thiols within a specific pH range, typically between 6.5 and 7.5 precisepeg.combroadpharm.comaxispharm.combroadpharm.combroadpharm.com. At pH values above 7.5, primary amines can begin to compete with thiols for reaction with the maleimide double bond precisepeg.comaxispharm.com.

The tosylate group, on the other hand, is an electrophilic center that can react with various nucleophiles through a substitution mechanism. Common nucleophiles for tosylates include amines, hydroxyls, and other charged species. The rate of the tosylate reaction is influenced by the strength and concentration of the nucleophile, as well as the reaction conditions such as solvent and temperature. Some reports suggest that PEG-tosylate chemistry may lead to a mixture of products, which could be a factor in its application ucl.ac.be.

In a system containing both thiols and amines, this compound could potentially react with both species, either concurrently or sequentially, depending on the relative concentrations of the reactants, their intrinsic nucleophilicity, the reaction pH, temperature, and solvent. For instance, under physiological conditions (near neutral pH), the reaction with a thiol would likely be significantly faster and more selective due to the high reactivity of maleimides towards thiols at this pH precisepeg.comaxispharm.com. If the thiol concentration is high, the maleimide reaction might dominate initially. Subsequently, or in parallel if conditions favor amine reactivity, the tosylate group could react with available amines or other nucleophiles.

Investigating the kinetics of such concurrent or sequential reactions involving this compound would typically involve monitoring the consumption of this compound and the formation of products corresponding to the reaction of each functional group. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), or UV-Vis spectroscopy (if chromophores are involved) could be employed to quantify the reactants and products over time.

Investigations into the Stability and Selectivity of this compound Functional Groups in Complex Chemical Environments

The stability and selectivity of the maleimide and tosylate functional groups of this compound are critical considerations when using this linker in complex chemical environments, such as biological systems or reaction mixtures containing multiple potential reactants and varying conditions.

The maleimide group's stability can be affected by hydrolysis, particularly at lower pH, although the thiol-maleimide addition product (the thiosuccinimide ring) is generally stable under physiological conditions precisepeg.combroadpharm.comaxispharm.comcreativepegworks.com. However, the maleimide-thiol adduct is susceptible to deconjugation through retro-Michael reactions or thiol exchange in the presence of competing thiols frontiersin.orgthno.org. The stability of the maleimide adduct can vary depending on the specific structure thno.org.

The selectivity of the maleimide group is high towards thiols in the pH range of 6.5-7.5, with reaction rates significantly faster than with amines precisepeg.comaxispharm.combroadpharm.com. This chemoselectivity is a key feature exploited in site-specific bioconjugation to cysteine residues precisepeg.combroadpharm.comaxispharm.comcreativepegworks.com. However, at higher pH, the selectivity decreases due to increased amine reactivity precisepeg.comaxispharm.com.

The tosylate group's stability is related to its susceptibility to nucleophilic attack. In the presence of various nucleophiles (amines, hydroxyls, water), the tosylate can be displaced. The rate and selectivity of this reaction depend on the relative nucleophilicity of the competing species and the reaction conditions. The tosylate is generally considered a good leaving group, making the carbon it is attached to electrophilic.

In complex chemical environments, such as cell lysates, plasma, or reaction mixtures for multi-step synthesis, this compound would encounter a variety of potential reactants including thiols (e.g., cysteine residues in proteins, glutathione), amines (e.g., lysine (B10760008) residues in proteins, buffer components), hydroxyls (e.g., serine, threonine residues, water), and other nucleophiles.

Investigations into the stability and selectivity of this compound in such environments would involve exposing the compound to conditions mimicking the target environment and analyzing the products formed over time. This could include studies at different pH values, temperatures, and in the presence of varying concentrations of competing nucleophiles. Techniques like mass spectrometry and chromatography would be essential for identifying and quantifying the reaction products, allowing for the assessment of which functional group reacts preferentially and the stability of the linker itself and its conjugates.

While general principles of maleimide and tosylate reactivity and stability are known precisepeg.combroadpharm.comaxispharm.combroadpharm.combroadpharm.comucl.ac.becreativepegworks.comgoogle.comfrontiersin.orgthno.org, specific detailed investigations into the stability and selectivity of both the maleimide and tosylate functional groups within the this compound structure when exposed to complex mixtures of potential reactants were not found in the provided search results. Research on the stability of maleimide-PEG conjugates in buffer and in the presence of competing thiols provides some relevant context for the maleimide end frontiersin.org. Similarly, studies on the kinetics and selectivity of reactions involving either maleimides or tosylates in isolation contribute to the understanding of their individual behaviors nih.govacs.org. However, comprehensive studies addressing the interplay and preferential reactivity of both groups on this compound in complex environments appear limited in the provided information.

Advanced Bioconjugation Strategies Utilizing Mal Peg2 Tos

Site-Specific Protein and Peptide Conjugation Methodologies

Site-specific conjugation to proteins and peptides is crucial for creating homogeneous bioconjugates with predictable properties and enhanced functionality. Mal-PEG2-Tos facilitates this through its reactive maleimide (B117702) and tosylate moieties, which can target specific amino acid residues.

Cysteine-Directed Conjugation via Maleimide Moiety

The maleimide group on this compound is highly reactive towards free thiol groups, primarily found in cysteine residues within proteins and peptides axispharm.combiochempeg.comthno.org. This reaction proceeds via a Michael addition, forming a stable thioether linkage biochempeg.com. This method allows for selective conjugation at cysteine residues, which can be naturally present or introduced through genetic engineering or chemical modification thno.orgnih.gov. The reaction is typically conducted at slightly acidic to neutral pH (pH 5.0-6.5) to ensure specificity towards thiols over other nucleophilic residues like amines jenkemusa.com.

Research has demonstrated the efficiency of maleimide-PEGylation for creating homogeneous protein conjugates. For instance, maleimide-PEGylation of an engineered cysteine residue in hemoglobin achieved over 80% efficiency nih.gov. This site-specific approach minimizes heterogeneity compared to methods that target multiple lysine (B10760008) residues nih.gov.

Lysine-Directed Conjugation via Tosylate Moiety

The tosylate group is a good leaving group and can react with nucleophiles, including the epsilon-amino groups of lysine residues in proteins and peptides axispharm.com. This reaction typically involves a nucleophilic substitution mechanism. While lysine residues are abundant and their modification can lead to heterogeneous products, strategies can be employed to achieve more controlled conjugation. The reactivity of the tosylate group can be influenced by reaction conditions such as pH and temperature. PEG tosylate linkers are described as essential for applications requiring stable and soluble bioconjugates, forming strong and stable attachments to target molecules axispharm.com.

Strategies for Sequential and Orthogonal Conjugation with this compound

The presence of two distinct reactive groups (maleimide and tosylate) on this compound allows for sequential and orthogonal conjugation strategies. This means that each functional group can be reacted independently with different biomolecules or different sites on the same biomolecule under specific reaction conditions.

For example, the maleimide group can be reacted with a thiol-containing molecule at a slightly acidic pH, followed by reaction of the tosylate group with an amine-containing molecule under different conditions. This orthogonality enables the creation of more complex bioconjugates with precise control over the attachment of two different entities to a single molecule of this compound. This is particularly valuable in the construction of antibody-drug conjugates (ADCs) or other multi-component molecular probes.

Functionalization and Labeling Techniques for Nucleic Acids using this compound

This compound can also be applied in the functionalization and labeling of nucleic acids, such as DNA and RNA. While maleimide primarily targets thiol groups, which are not typically present in natural nucleic acids, modified nucleic acids containing thiol groups can be synthesized or obtained . The maleimide moiety can then be used to conjugate this compound to these modified nucleic acids via the stable thioether linkage biochempeg.com.

The tosylate group could potentially react with amine-modified nucleic acids or other nucleophilic sites, although the maleimide-thiol reaction is generally more selective and widely used for site-specific nucleic acid conjugation when thiol modifications are present. The PEG linker in this compound can improve the solubility and stability of the resulting nucleic acid conjugates and can be used to attach labels or other functional molecules to nucleic acids for various research applications.

Oligosaccharide and Glycoconjugate Derivatization for Biochemical Probes

Oligosaccharides and glycoconjugates play crucial roles in biological processes. This compound can be used to derivatize these molecules, creating biochemical probes for studying glycan interactions and functions. While direct reaction with native saccharides might be limited, modified oligosaccharides or glycoconjugates containing thiol or amine functionalities can be synthesized.

The maleimide group can react with thiol-modified glycans, forming stable conjugates. Similarly, the tosylate group could potentially react with amine-modified glycans. The resulting PEGylated glycoconjugates can have improved solubility and reduced non-specific binding, making them suitable for use in assays, imaging, and other biochemical studies.

Development of Novel Bioconjugates for Molecular Probes and Research Tools

Beyond the specific applications mentioned above, this compound serves as a valuable building block for the development of a wide array of novel bioconjugates for use as molecular probes and research tools. Its ability to bridge two different functional molecules or a molecule to a solid support through stable linkages makes it highly versatile.

Examples include the creation of antibody-drug conjugates (ADCs), where this compound or similar linkers are used to attach a therapeutic payload to an antibody biochempeg.comfujifilm.comcreative-biolabs.com. The maleimide group can conjugate to engineered cysteine residues on the antibody, while the other end of the linker (which would be attached to the tosylate during synthesis of the linker-payload) is connected to the drug. This compound has also been noted as a component in PROTAC (Proteolysis Targeting Chimera) linkers fujifilm.commedchemexpress.com. These bifunctional molecules bring a target protein into proximity with an E3 ligase, leading to the target protein's degradation medchemexpress.com. The PEG linker contributes to the linker's properties, including flexibility and solubility.

The use of this compound in creating conjugates for targeted delivery, imaging, and functional studies highlights its importance as a research tool in chemical biology and drug discovery.

Applications of Mal Peg2 Tos in Biomolecular Engineering and Materials Science Research

Engineering of Complex Biomolecular Architectures

The heterobifunctional nature of Mal-PEG2-Tos makes it a valuable tool for constructing complex biomolecular architectures. By selectively reacting the tosylate group with a molecule containing a suitable nucleophile and subsequently utilizing the maleimide (B117702) group to conjugate with a thiol-containing biomolecule, researchers can precisely assemble multi-component structures.

Assembly of Multi-Protein Complexes and Scaffolds

The ability to form stable covalent linkages between different molecules is crucial for assembling defined multi-protein complexes and scaffolds. While specific examples using this compound were not found, related maleimide-PEG linkers are widely used for conjugating proteins and peptides via thiol modification. This compound could be employed to first functionalize a base structure or another protein via its tosylate group. This modified entity could then serve as a platform for the site-specific attachment of thiol-modified proteins through the maleimide-thiol reaction. This controlled coupling allows for the creation of well-defined protein assemblies with potential applications in areas such as targeted drug delivery, diagnostics, and enzymatic cascade systems. The PEG spacer helps maintain the solubility and biological activity of the conjugated proteins and can reduce aggregation. The assembly of protein complexes is fundamental to many cellular processes and is a significant area of biomedical research.

Creation of Multifunctional Peptide-Polymer Hybrids

This compound can potentially be used in the synthesis of peptide-polymer hybrids with tailored functionalities. A peptide containing a nucleophilic residue (reactive with tosylate) could be conjugated to the this compound linker. The resulting peptide-Mal-PEG2 conjugate would then possess a maleimide group available for reaction with thiol-containing polymers or for incorporation into polymerizable systems via thiol-ene or Michael addition chemistry. Alternatively, the tosylate end could react with a functionalized polymer, leaving the maleimide free for peptide conjugation. This approach allows for the creation of hybrid materials where the biological activity of the peptide is combined with the tunable physical and chemical properties of the polymer. Such hybrids have applications in drug delivery, tissue engineering, and biomaterials science. Research has explored various methods for synthesizing peptide-polymer hybrids, highlighting the importance of controlled conjugation strategies.

Surface Functionalization for Biosensing and Biointerface Research

Surface functionalization is critical for developing advanced biosensors and creating biointerfaces with specific properties. This compound, or derivatives prepared from it, can play a role in modifying surfaces for these applications.

Covalent Immobilization of Biomolecules onto Diverse Substrate Materials

Covalent immobilization of biomolecules onto solid substrates is essential for the stability and performance of biosensors and other biointerfaces. Maleimide-terminated linkers are commonly used for this purpose due to their specific reactivity with thiol groups, which can be naturally present in or engineered into biomolecules like proteins and peptides. While direct use of this compound for surface immobilization was not explicitly found, a surface could be first modified with a molecule containing a nucleophile reactive with the tosylate group of this compound. This would graft the maleimide-PEG2 linker onto the surface, which can then capture thiol-containing biomolecules covalently. This strategy allows for oriented immobilization and stable attachment of biomolecules on various materials, including those used in biosensing platforms.

Application of PEGylation Strategies for Reduced Non-Specific Adsorption on Surfaces

PEGylation, the process of conjugating PEG chains to molecules or surfaces, is a well-established strategy to reduce non-specific protein adsorption and minimize fouling in biosensing and biointerface applications. Surfaces modified with PEG chains create a hydrophilic layer that repels proteins and other biomolecules, thereby improving the specificity and sensitivity of biosensors and enhancing the biocompatibility of materials. Although this compound has a relatively short PEG chain (two ethylene (B1197577) glycol units), incorporating this linker onto a surface can contribute to a reduction in non-specific interactions. The maleimide group can be used to anchor the PEG linker to a suitably functionalized surface, with the PEG chain extending outwards to create a less adsorptive interface. Studies have shown that even relatively short PEG chains can impact protein adsorption.

Design and Synthesis of Advanced Hydrogels and Polymer Networks for Biomedical Research

Hydrogels and crosslinked polymer networks are widely used in biomedical research for applications such as drug delivery, tissue engineering, and cell encapsulation. biochempeg.com The formation of these networks often relies on controlled crosslinking reactions.

Fabrication of Tunable Polymer Scaffolds for Regenerative Medicine and Tissue Engineering Research

Polymeric scaffolds play a crucial role in regenerative medicine and tissue engineering by providing structural support and a favorable environment for cell growth, differentiation, and tissue regeneration medchemexpress.compageplace.demums.ac.irwikipedia.orgmdpi.com. PEG-based hydrogels, often formed via maleimide chemistry, are widely explored as scaffold materials due to their biocompatibility, tunable mechanical properties, and ability to incorporate bioactive signals nih.govnih.govresearchgate.net.

Although direct examples of scaffolds fabricated solely using this compound were not identified in the search results, its heterobifunctional nature makes it a valuable tool for functionalizing existing scaffold materials or serving as a component within more complex scaffold architectures. The maleimide group can be used to attach thiol-containing biomolecules, such as cell adhesion peptides (e.g., RGD sequences) or growth factors, to a scaffold surface or backbone that presents thiol groups nih.govresearchgate.net. Alternatively, if the scaffold material contains nucleophilic groups, the tosylate end of this compound could be used for attachment, leaving the maleimide group free for subsequent conjugation of thiol-containing ligands.

The ability to selectively introduce different functional groups onto a scaffold using a heterobifunctional linker like this compound allows for the fabrication of tunable polymer scaffolds. By controlling the type and density of conjugated biomolecules, researchers can influence cell behavior, including adhesion, proliferation, and differentiation, thereby guiding tissue formation medchemexpress.commums.ac.ir. The PEG portion of the molecule contributes to the scaffold's hydrophilicity and can help minimize non-specific protein adsorption, further enhancing its biocompatibility nih.gov.

Methodological Aspects of Targeted Delivery System Design Utilizing this compound

This compound is recognized as a useful linker in the design of targeted delivery systems, particularly in the context of antibody-drug conjugates (ADCs) and potentially in the functionalization of PEGylated nanoparticles and liposomes axispharm.commedchemexpress.comcd-bioparticles.net. The inclusion of a PEG linker in delivery systems is a common strategy to improve solubility, enhance stability, prolong circulation half-life, and reduce immunogenicity biochempeg.comresearchgate.netcd-bioparticles.netjenkemusa.comnih.govacs.orgbiochempeg.com.

The heterobifunctional nature of this compound allows for the directed attachment of molecules, such as therapeutic agents or targeting ligands, to a carrier system (e.g., an antibody or a nanoparticle). The maleimide end provides a handle for conjugation to thiol groups, while the tosylate end offers reactivity towards various nucleophiles axispharm.combiochempeg.comnih.gov. This controlled reactivity is crucial for the precise assembly of targeted delivery constructs.

Linker Design and Attachment Methodologies for Antibody-Drug Conjugates (ADCs)

In the design of ADCs utilizing this compound, the maleimide group typically serves as the attachment point to the antibody. Antibodies contain accessible thiol groups, either naturally occurring (e.g., in cysteine residues) or engineered, which can readily react with the maleimide to form a stable thioether bond axispharm.combiochempeg.combiochempeg.com. The tosylate group on the other end of the PEG spacer can then be used to conjugate the drug payload. This usually involves a nucleophilic functional group on the drug molecule or a pre-attached spacer molecule reacting with the tosylate, displacing the tosyl group nih.gov.

The use of an uncleavable linker like this compound means that the drug is not released until the antibody-linker-drug conjugate is internalized by the target cell and the linker is degraded within the lysosome researchgate.net. This mechanism can contribute to reduced systemic toxicity compared to some cleavable linkers. The PEG spacer in this compound also contributes to the properties of the ADC by improving its solubility and potentially reducing aggregation, which are important factors for the stability and pharmacokinetics of the conjugate researchgate.netjenkemusa.com.

Data regarding specific research findings on the performance of ADCs utilizing this compound as a linker, such as drug-to-antibody ratio (DAR), in vitro cytotoxicity, or in vivo efficacy and stability, were not detailed in the general search results. However, the compound's listing as an ADC linker highlights its application in this critical area of targeted therapy development axispharm.commedchemexpress.com.

Formulation Strategies for PEGylated Nanoparticles and Liposomes for Enhanced Systemic Stability

PEGylation is a widely adopted strategy to enhance the systemic stability and circulation time of nanoparticles and liposomes used in drug delivery axispharm.commdpi.comcd-bioparticles.netjenkemusa.combiochempeg.comambeed.comambeed.com. The hydrophilic PEG chains form a protective layer on the surface of these nanocarriers, reducing opsonization and subsequent rapid clearance by the mononuclear phagocyte system (MPS) axispharm.comcd-bioparticles.netambeed.com.

Common strategies involve incorporating PEG-lipids, such as mPEG-DSPE, into the lipid bilayer of liposomes during formulation acs.orgbiochempeg.com. For nanoparticles, PEG chains can be grafted onto the surface. While the search results discuss the general benefits and methods of PEGylating nanoparticles and liposomes, and mention the use of functionalized PEG-lipids like PEG-maleimide for surface modification nih.gov, there was no explicit information found detailing the use of this compound specifically in the formulation of PEGylated nanoparticles or liposomes.

However, based on its structure and reactivity, this compound could potentially be used to functionalize pre-formed nanoparticles or liposomes that present surface thiol or nucleophilic groups. For example, if a liposome (B1194612) formulation includes lipids with exposed amine or hydroxyl groups, the tosylate end of this compound could react with these, leaving the maleimide group available for conjugation of targeting ligands or other functional molecules. Similarly, if the nanoparticle surface has accessible thiol groups, the maleimide end could be used for attachment, leaving the tosylate available for further modification.

Analytical and Spectroscopic Characterization of Mal Peg2 Tos Conjugates

Chromatographic Techniques for Conjugate Purification and Assessment of Purity

Chromatographic methods are indispensable for both the purification of Mal-PEG2-Tos conjugates from reaction mixtures and the analytical assessment of their purity. These techniques separate components based on different physicochemical properties, allowing for the isolation of the desired conjugate and the identification of impurities such as unconjugated starting materials, hydrolysis products, and aggregates.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. This technique is widely applied in the characterization of PEGylated conjugates, including those formed with maleimide-PEG linkers, to determine their molecular weight distribution and to detect the presence of higher molecular weight species like aggregates or multimers google.comcreative-biolabs.comchromatographyonline.comacs.org. SEC utilizes a stationary phase with defined pore sizes; larger molecules that cannot enter the pores elute first, while smaller molecules that can access the pores have a longer residence time and elute later.

SEC is particularly effective for separating the PEGylated conjugate from unconjugated protein or peptide and low molecular weight by-products . Analysis of SEC chromatograms provides information on the relative amounts of different molecular weight species present in a sample. For this compound conjugates of biomolecules, SEC can reveal the presence of the unconjugated biomolecule, the conjugate itself, and potential aggregates formed during the conjugation or purification process google.comnih.gov.

Research findings demonstrate the utility of SEC in analyzing PEGylated antibody samples and antibody-drug conjugates (ADCs), which often employ maleimide-PEG linkers google.comcreative-biolabs.com. SEC analysis can show changes in elution profiles upon conjugation, indicating the successful attachment of the PEG moiety and the resulting increase in hydrodynamic size. Assessing aggregation levels by SEC is a critical quality attribute for protein conjugates nih.gov.

An example of data obtained from SEC could be presented as a chromatogram showing peaks corresponding to different molecular weight species.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Conjugate Resolution

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating molecules based primarily on their hydrophobicity. In the context of PEGylated conjugates, RP-HPLC is valuable for assessing purity, resolving different conjugated species, including positional isomers, and separating the conjugate from less hydrophobic impurities acs.orgnih.gov. The stationary phase in RP-HPLC is typically non-polar, while the mobile phase is a mixture of a polar solvent (like water or an aqueous buffer) and a less polar organic solvent (such as acetonitrile (B52724) or methanol).

RP-HPLC can provide higher resolution separations compared to SEC, allowing for the differentiation of conjugates with subtle differences in structure or hydrophobicity acs.org. Studies on PEGylated peptides have shown that the retention time in RP-HPLC can be influenced by the length and dispersity of the attached PEG chain, with longer PEG chains generally leading to increased retention time nih.gov. This characteristic makes RP-HPLC useful for analyzing the impact of the PEG moiety on the conjugate's chromatographic behavior.

RP-HPLC can be performed on an analytical scale to identify PEGylation sites and separate positional isomers of PEGylated conjugates . Coupling RP-HPLC with mass spectrometry further enhances its capability for identifying and characterizing separated components google.comacs.org.

An example of data from RP-HPLC could be a chromatogram showing peaks for the unconjugated molecule and different conjugated species, potentially with varying degrees of PEGylation or different conjugation sites.

Mass Spectrometry (MS) for Molecular Weight Determination and Structural Elucidation

Mass Spectrometry (MS) is an essential tool for the characterization of this compound conjugates, providing crucial information about their molecular weight, the number of PEG units attached, and structural confirmation. MS techniques measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular mass of the analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for analyzing polar molecules, including biomolecules and their conjugates. ESI-MS typically produces multiply charged ions, which can be detected and analyzed to determine the molecular weight of the intact conjugate google.comnih.gov. ESI-MS can be coupled online with liquid chromatography techniques like UPLC or HPLC, allowing for the separation of components before mass analysis google.comnih.gov.

In the characterization of conjugates formed with maleimide-PEG2-biotin, ESI-MS has been used to determine the percentage of conjugation by analyzing the mass of the modified molecule nih.gov. While ESI-MS is powerful, its application to polydisperse PEGylated species can be challenging due to the resulting complex charge-distribution profiles unige.chnih.gov. However, for homogeneous or relatively simple conjugates, ESI-MS provides accurate molecular weight information and can help confirm the presence of the expected conjugated product.

Research indicates that ESI-MS analysis of antibody-drug conjugates can be performed after reduction of disulfide bonds to analyze the masses of the light and heavy chains, allowing for the determination of drug-to-antibody ratio (DAR) nih.gov.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique particularly well-suited for analyzing large molecules, including polymers and protein conjugates sigmaaldrich.combruker.comwikipedia.org. In MALDI-TOF MS, the analyte is mixed with a matrix material, which absorbs laser energy and facilitates the ionization and desorption of the analyte with minimal fragmentation bruker.comwikipedia.org. MALDI-TOF MS typically produces predominantly singly charged ions, simplifying the interpretation of spectra for high molecular weight species wikipedia.org.

MALDI-TOF MS is valuable for characterizing the extent of conjugation and verifying the identity of PEGylated species unige.chcellmosaic.comresearchgate.net. It can resolve individual polymer chains or conjugates with different numbers of PEG units, providing information on the distribution of conjugated species sigmaaldrich.com. This is particularly useful when polydisperse PEG is used, where ESI-MS might be less informative unige.ch. MALDI-TOF MS can be used to monitor the completion of conjugation reactions by observing the disappearance of the unconjugated starting material and the appearance of the conjugated product sigmaaldrich.com.

For protein conjugates, MALDI-TOF MS can be used to analyze the intact conjugate and determine the average drug-to-antibody ratio (DAR) cellmosaic.com. Studies have utilized MALDI-TOF MS to analyze fractions collected from RP-HPLC, helping to correlate chromatographic behavior with the mass and PEGylation status of different species nih.gov.

An example of data from MALDI-TOF MS could be a mass spectrum showing a series of peaks corresponding to the unconjugated molecule and species with one, two, or more PEG units attached, allowing for the determination of the mass of the attached PEG and the distribution of conjugated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stoichiometry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure and composition of molecules. For this compound conjugates, NMR (particularly ¹H NMR) can be used to confirm the presence of characteristic protons from the this compound linker and the molecule it is conjugated to, providing structural confirmation acs.org.

While NMR is excellent for structural elucidation of smaller molecules and polymers, its sensitivity can be a limitation for characterizing conjugates of large biomolecules where the signal from the linker might be weak compared to the signal from the biomolecule sigmaaldrich.com. However, for conjugates with peptides or smaller molecules, or for analyzing the this compound linker itself, NMR provides invaluable structural information.

NMR can also potentially be used to estimate the stoichiometry of conjugation, particularly if specific, well-resolved signals from the linker and the conjugated molecule can be integrated and compared. However, this can be challenging for heterogeneous conjugates or when dealing with large biomolecules.

An example of data from NMR could be a ¹H NMR spectrum showing characteristic peaks corresponding to the protons of the maleimide (B117702) group, the PEG units, and the tosylate group (in the unconjugated linker or if the tosylate remains in the conjugate structure, depending on the conjugation chemistry), as well as signals from the conjugated molecule.

Spectrophotometric and Fluorometric Assays for Quantification of Conjugation Efficiency

Spectrophotometric and fluorometric assays are valuable tools for quantifying the efficiency of conjugation reactions involving this compound, particularly when one of the molecules being conjugated has a detectable chromophore or fluorophore.

If a molecule being conjugated to the maleimide group of this compound (e.g., a peptide or protein containing a cysteine residue) has intrinsic UV absorbance (e.g., due to aromatic amino acids like tryptophan or tyrosine), UV-Vis spectroscopy can be used to monitor the reaction and quantify the amount of conjugated molecule. By measuring the decrease in the free molecule's absorbance or the appearance of a new peak corresponding to the conjugate, the efficiency of the maleimide-thiol reaction can be estimated. acs.org

Similarly, if one of the components is fluorescently labeled or intrinsically fluorescent, fluorometric assays can provide a highly sensitive method for quantifying conjugation. The change in fluorescence intensity or the appearance of a new fluorescent species upon conjugation can be correlated to the amount of conjugate formed. For instance, if a fluorescent molecule is conjugated to the tosylate end via a nucleophilic reaction, the consumption of the fluorescent molecule or the formation of the fluorescent conjugate can be tracked fluorometrically. While direct examples of this compound specifically being quantified by these methods were not extensively detailed in the search results, these are standard techniques in bioconjugation for molecules with appropriate optical properties mdpi.comgoogle.com.

For molecules lacking strong chromophores or fluorophores, indirect methods or alternative detection techniques coupled with separation methods are employed. For example, if a peptide or protein is conjugated, the protein concentration can be quantified using assays like the BCA assay acs.org. Subsequent analysis after separation of free and conjugated species can then be used to determine the conjugation efficiency.

Advanced Characterization Techniques for Material Properties of this compound-Derived Constructs

Advanced characterization techniques are essential for understanding the material properties of constructs formed using this compound, especially when these conjugates are intended for applications such as drug delivery, biomaterials, or surface modification. These techniques provide information beyond simple confirmation of conjugation and delve into the physical and chemical attributes that dictate performance.

Chromatographic techniques, particularly Size Exclusion Chromatography (SEC) and Reverse Phase Chromatography (RPC or RP-HPLC), are widely used to analyze PEGylated products and assess conjugation efficiency and purity. SEC separates molecules based on their hydrodynamic size, and successful conjugation of PEG typically leads to an increase in size, causing a shift in elution time chromatographyonline.com. This allows for the separation of free PEG, unconjugated molecules, and conjugates with different degrees of PEGylation. RP-HPLC separates based on hydrophobicity, and PEGylation alters the hydrophobicity of a molecule, enabling separation of different species in the reaction mixture . These methods, often coupled with detectors like UV, Charged Aerosol Detector (CAD), or Mass Spectrometry (MS), can quantify the different components and determine the average number of PEG molecules attached per molecule (drug-to-antibody ratio or DAR in the case of ADCs) chromatographyonline.comcreative-biolabs.comnih.gov.

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful technique for the detailed characterization of this compound conjugates. LC-MS can confirm the molecular weight of the conjugate, verify the site of conjugation, and identify potential byproducts nih.gov. Advanced MS techniques can even provide information on the heterogeneity of PEG chains and the presence of modifications like maleimide ring opening nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of the this compound conjugate and analyze the integrity of the PEG chain and the functional groups after conjugation acs.org.

Techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are employed to characterize the size, size distribution, and morphology of self-assembled structures or nanoparticles formed from this compound conjugates mdpi.comresearchgate.net. For instance, if this compound is used to modify lipids or polymers that form micelles or nanoparticles, DLS can measure the hydrodynamic diameter and polydispersity index, while TEM can provide visual confirmation of their shape and size researchgate.net.

X-ray Photoelectron Spectroscopy (XPS) can be utilized to analyze the surface elemental composition and chemical states of materials modified with this compound conjugates, confirming the presence of the PEG layer on the surface mdpi.com.

Differential Scanning Calorimetry (DSC) can be used to study the thermal properties of materials incorporating PEG conjugates, such as changes in melting point or glass transition temperature, which can be influenced by the presence of the PEG chains acs.org.

Small-Angle Neutron Scattering (SANS) can provide insights into the conformation of PEG chains in solution when conjugated to other molecules, offering details about the PEG cloud around the conjugated entity acs.org.

These advanced techniques, when applied in concert, provide a comprehensive understanding of the physical and chemical properties of this compound conjugates and the materials derived from them, which is critical for optimizing their design and performance in various applications.

Theoretical and Computational Chemistry Approaches to Mal Peg2 Tos Reactivity and Conjugation

Molecular Dynamics Simulations of Mal-PEG2-Tos in Aqueous and Organic Solvents

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational behavior, solvation dynamics, and interactions with solvent molecules in both aqueous and organic environments. The flexibility of the PEG chain is a key aspect that can be explored using MD. Simulations of PEGylated molecules have shown that the PEG chain conformation and structure are significantly modulated by factors such as PEG size, grafting density, and the surrounding environment researchgate.netmdpi.com.

In aqueous solutions, MD simulations can reveal how water molecules interact with the hydrophilic PEG backbone and the more hydrophobic maleimide (B117702) and tosylate end groups. This can influence the accessibility of the reactive centers. For instance, the hydration shell around the molecule might affect the rate of reactions. Simulations can also help understand the spatial distribution of the molecule and its different parts in solution, which is relevant for predicting potential steric hindrance during conjugation reactions.

In organic solvents, the behavior of this compound would differ significantly due to different solvation energies and interactions. MD simulations could model these differences, providing information on how the change in solvent polarity or hydrogen bonding capacity affects the conformation of the PEG linker and the exposure of the maleimide and tosylate groups. This is particularly relevant if this compound is used in organic synthesis steps or in mixed solvent systems for conjugating molecules with different solubility profiles. Studies on PEGylated systems have demonstrated that MD simulations can predict experimentally observed structure and dynamics and provide atomic-scale insights into interactions with other molecules mdpi.com.

While specific MD studies on this compound were not found in the search results, the principles and applications of MD to PEGylated systems and molecules with reactive groups like maleimide pitt.edu are well-established. Applying these methods to this compound would involve setting up appropriate force fields for the molecule and the chosen solvents and simulating the system over a sufficient timescale to capture relevant conformational changes and interactions.

Quantum Chemical Calculations of Functional Group Reactivity and Electronic Structure

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of the functional groups within this compound at an atomic level. These calculations can provide detailed information about bond energies, charge distribution, molecular orbitals, and reaction transition states.

For the maleimide group, QC calculations can elucidate its electrophilic nature and its reactivity towards nucleophiles, particularly thiols. DFT studies have been used to investigate the mechanism of thiol-maleimide additions, including the analysis of activation energies and reaction pathways acs.orgrsc.orgscienceopen.com. These calculations can help determine the preferred site of attack on the maleimide double bond and the stability of the resulting succinimide (B58015) adduct. Factors influencing the reaction rate, such as the presence of catalysts or the solvent environment, can also be explored computationally rsc.org. For instance, DFT calculations have shown that the addition of thiolate to N-methylmaleimide is predicted to be exothermic acs.org.

For the tosylate group, QC calculations can assess its leaving group ability. The tosylate anion is known to be an excellent leaving group due to the resonance stabilization of the negative charge across the sulfonate group vedantu.comlibretexts.org. DFT can be used to calculate the energy associated with the cleavage of the carbon-oxygen bond linked to the tosylate and the stability of the resulting tosylate anion. This helps to quantify its effectiveness as a leaving group in nucleophilic substitution reactions. Studies have used DFT to investigate the mechanism of nucleophilic substitutions involving tosyloxy groups on maleimide rings, including the coordinates and energies of stationary points and transition states nih.gov.

Computational Modeling of Conjugation Efficiencies and Site-Selectivity

Computational modeling can integrate information from MD and QC calculations to predict the efficiency and site-selectivity of conjugating this compound to target molecules, such as proteins or peptides. This is particularly important in bioconjugation, where achieving site-specific modification is crucial for preserving the biological activity of the biomolecule.

Similarly, for reactions involving the tosylate group, modeling can predict the accessibility of potential nucleophilic sites on the target molecule. The selectivity between different reactive sites on a complex molecule can be computationally assessed by comparing the calculated reaction barriers or rates for each potential site.

Computational models can also account for the influence of the solvent environment and the concentration of reactants on the conjugation efficiency. By simulating the reaction in a crowded environment, such as the surface of a nanoparticle or within a biological system, computational modeling can help predict the likelihood of successful conjugation versus unproductive side reactions or intramolecular reactions. Computational analysis has been used in the context of RNA cross-linking to understand mechanisms and analyze results acs.org. Structure-dependent reactivity models have also been developed for protein PEGylation, which can simulate conjugation progress and estimate product distribution acs.org.

Structure-Reactivity Relationship Predictions for Novel this compound Analogues and Derivatives

Computational chemistry is a powerful tool for the rational design of new molecules with desired properties. For this compound, computational methods can be used to predict how modifications to the structure, such as changing the length or composition of the PEG linker, altering the maleimide ring, or modifying the tosylate group, would affect its reactivity and conjugation behavior.

By performing QC calculations on a series of hypothetical analogues, researchers can correlate structural changes with calculated electronic properties and reaction energies. For example, introducing electron-withdrawing or electron-donating groups onto the maleimide ring can alter its electrophilicity, which can be predicted by calculating changes in partial charges or LUMO energy levels. Similarly, modifying the aromatic ring of the tosylate group can influence its leaving group ability fiveable.me, and this can be studied by calculating the stability of the resulting anion.

MD simulations can be used to explore the conformational space and dynamics of analogues with different PEG linker lengths or architectures (e.g., branched PEG). This can help predict how changes in the linker affect the presentation and accessibility of the reactive groups.

Compound Information

| Compound Name | PubChem CID |

| Maleimide | 10794 |

| Polyethylene Glycol (PEG) | 174 |

| p-Toluenesulfonate (Tosylate anion) | 6097 |

| This compound | N/A |

Interactive Data Tables (Illustrative Examples based on search findings)

While specific quantitative data for this compound was not found, the following tables illustrate how computational data from studies on similar compounds or functional groups could be presented.

Table 1: Calculated Gibbs Free Energies for Thiol Addition to Maleimide (Illustrative)

| Reactant | Nucleophile | Solvent | ΔG (kcal/mol) | Basis Set/Functional | Source (Illustrative) |

| N-methylmaleimide | MeSH | Water | ~-28 to -29 | M06-2X/6-311+G(d,p) | Based on Ref acs.org |

| Maleimide | Thiolate | Gas | - | B3LYP/6-31G(d) | Based on Ref scienceopen.com |

Table 2: Calculated Energy Barriers for Nucleophilic Substitution of Tosylate (Illustrative)

| Leaving Group | Nucleophile | Solvent | Activation Energy (kJ/mol) | Basis Set/Functional | Source (Illustrative) |

| Tosylate | Phenol | CH2Cl2 | - | M06-2X/6-31+G** | Based on Ref nih.gov |

| Tosylate | - | - | - | - | Based on Ref vedantu.comlibretexts.org |

These illustrative tables demonstrate the type of quantitative data that theoretical and computational studies can generate to characterize the reactivity of this compound. Obtaining specific data for this compound would necessitate targeted computational investigations using the methods discussed.

Future Directions and Emerging Research Avenues for Mal Peg2 Tos

Development of Next-Generation Multifunctional PEG Linkers with Enhanced Reactivity and Specificity

The development of next-generation PEG linkers is moving towards the creation of multifunctional platforms that allow for the attachment of multiple molecular entities. Building upon the Mal-PEG2-Tos framework, researchers are designing heterobifunctional and multi-arm PEG linkers to construct more complex bioconjugates. These advanced linkers often feature a maleimide (B117702) group for thiol-specific conjugation, combined with other reactive handles such as N-hydroxysuccinimide (NHS) esters for reacting with amines, or azide (B81097) and alkyne groups for click chemistry. vectorlabs.compolysciences.com This multi-functionality is crucial for applications like antibody-drug conjugates (ADCs), where a single linker may need to connect an antibody, a cytotoxic payload, and a solubility-enhancing moiety. biochempeg.com

Furthermore, research is focused on enhancing the reactivity and specificity of the maleimide group itself. While highly selective for thiols at physiological pH, strategies to modulate its reactivity and stability are being explored. This includes the development of maleimide derivatives with altered electronic properties to fine-tune reaction kinetics or to create more stable thioether bonds, thereby preventing premature cleavage in vivo. d-nb.infonih.gov Branched or multi-arm PEG architectures are also being investigated to increase the payload-to-antibody ratio in ADCs and to create hydrogels with tunable mechanical properties for tissue engineering applications. nih.govnih.gov

Table 1: Examples of Functional Groups in Next-Generation Multifunctional PEG Linkers

| Functional Group | Reactive Towards | Common Application |

| Maleimide | Thiols (e.g., Cysteine) | Site-specific protein conjugation |

| NHS Ester | Primary Amines (e.g., Lysine) | Protein and peptide labeling |

| Azide/Alkyne | Click Chemistry Partners | Bioorthogonal ligation |

| Hydrazide | Aldehydes/Ketones | Glycoprotein modification |

Integration of this compound in Stimuli-Responsive and Cleavable Linker Systems

A significant area of innovation is the incorporation of maleimide-PEG linkers into stimuli-responsive systems. These "smart" linkers are designed to be stable in circulation but to cleave and release their payload in response to specific triggers within the target microenvironment, such as a tumor. mdpi.comrsc.orgresearchgate.net This approach enhances the therapeutic window of potent drugs by minimizing off-target toxicity.

Common cleavage strategies being integrated with maleimide-PEG constructs include:

pH-Sensitive Linkers: These linkers, often containing hydrazone or silyl (B83357) ether bonds, are designed to hydrolyze in the acidic environment of endosomes and lysosomes after cellular internalization. nih.gov

Enzyme-Cleavable Linkers: Peptide sequences that are substrates for specific enzymes overexpressed in tumor tissues, such as cathepsins or legumain, are incorporated into the linker. nih.govacs.org This allows for highly specific drug release within the target cell.

Redox-Responsive Linkers: Disulfide bonds can be incorporated into the linker, which are readily cleaved by the high intracellular concentrations of glutathione, providing another mechanism for targeted drug release. biochempeg.com

The modular nature of this compound allows for the straightforward insertion of these cleavable motifs, combining the reliable thiol-conjugation of the maleimide with the controlled-release properties of the stimuli-responsive unit. medchemexpress.com

Table 2: Stimuli-Responsive Cleavage Mechanisms

| Stimulus | Cleavable Moiety | Location of Action |

| Low pH | Hydrazone, Acetal | Endosome, Lysosome |

| Enzymes (e.g., Cathepsin B) | Valine-Citrulline Peptide | Lysosome |

| Reducing Agents (e.g., Glutathione) | Disulfide Bond | Cytosol |

High-Throughput Screening Methodologies for Optimizing this compound Conjugation Reactions

To accelerate the development of novel bioconjugates, high-throughput screening (HTS) methodologies are being applied to optimize conjugation reactions involving maleimide-PEG linkers. A critical challenge in developing antibody-drug conjugates is identifying the optimal site for drug attachment, as the conjugation site can significantly impact the stability and efficacy of the final product. nih.gov